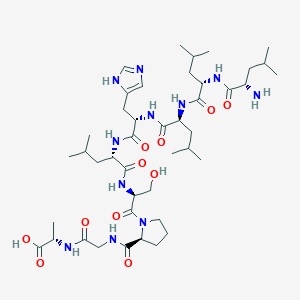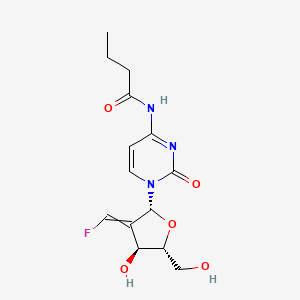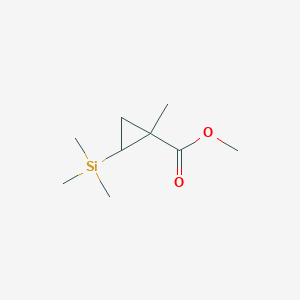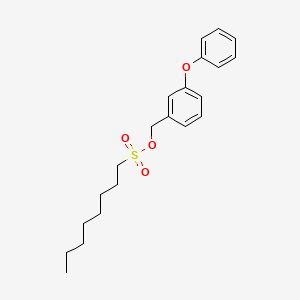
2(5H)-Furanone, 3,4-dichloro-5-phenoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(5H)-Furanone, 3,4-dichloro-5-phenoxy- is an organic compound that belongs to the furanone family. Furanones are known for their diverse biological activities and are often used in various chemical and pharmaceutical applications. The presence of dichloro and phenoxy groups in this compound suggests potential unique properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone, 3,4-dichloro-5-phenoxy- typically involves the chlorination of a furanone precursor followed by the introduction of a phenoxy group. Common reagents used in these reactions include chlorine gas or other chlorinating agents and phenol derivatives. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure selective chlorination and phenoxylation.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and phenoxylation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2(5H)-Furanone, 3,4-dichloro-5-phenoxy- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions may lead to the removal of chlorine atoms or the reduction of the furanone ring.
Substitution: The dichloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace chlorine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted furanones.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May exhibit antimicrobial or antifungal properties, making it useful in biological research.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2(5H)-Furanone, 3,4-dichloro-5-phenoxy- involves its interaction with specific molecular targets. The dichloro and phenoxy groups may enhance its binding affinity to enzymes or receptors, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
2(5H)-Furanone, 3-chloro-5-phenoxy-: Similar structure but with one less chlorine atom.
2(5H)-Furanone, 3,4-dichloro-5-methoxy-: Similar structure with a methoxy group instead of a phenoxy group.
Uniqueness
The presence of both dichloro and phenoxy groups in 2(5H)-Furanone, 3,4-dichloro-5-phenoxy- may confer unique reactivity and biological activity compared to its analogs
Propriétés
Numéro CAS |
647832-01-7 |
|---|---|
Formule moléculaire |
C10H6Cl2O3 |
Poids moléculaire |
245.06 g/mol |
Nom IUPAC |
3,4-dichloro-2-phenoxy-2H-furan-5-one |
InChI |
InChI=1S/C10H6Cl2O3/c11-7-8(12)10(15-9(7)13)14-6-4-2-1-3-5-6/h1-5,10H |
Clé InChI |
GZQQSUMLGDUNSZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2C(=C(C(=O)O2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


silane](/img/structure/B12605723.png)
![{3-[4-(Dimethylamino)phenyl]azulen-1-yl}(phenyl)methanone](/img/structure/B12605726.png)


![6-(2-Chloro-4-fluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12605745.png)

![2,2'-{1,4-Phenylenebis[(1-methyl-1H-indole-2,3-diyl)]}bis(1,3-benzothiazole)](/img/structure/B12605770.png)


![(E,E)-N,N'-[Cyclohexane-1,1-diylbis(methylene)]bis[1-(4-methoxyphenyl)methanimine]](/img/structure/B12605776.png)


![[(4-Bromophenyl)(3-methoxyphenyl)methyl]propanedioic acid](/img/structure/B12605788.png)
![6-[2-(2,6-difluorophenyl)-5-phenyl-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;ethanol](/img/structure/B12605793.png)
